REACTION_CXSMILES
|
[C:1]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([SiH](CC)CC)C.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:27][CH2:28][CH2:29][C:30](Cl)=[O:31]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl.O>[Cl:27][CH2:28][CH2:29][C:30]([C:13]1[CH:14]=[CH:15][C:10]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:11][CH:12]=1)=[O:31] |f:2.3.4.5|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
69.77 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
41.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
30.47 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
55.7 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at a temperature of 25-30° C. for about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a hyflo bed
|
Type
|
WASH
|
Details
|
washed with dichloromethane (100 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
ADDITION
|
Details
|
is charged into a second round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to 0-5° C
|
Type
|
CUSTOM
|
Details
|
is allowed to a temperature of 25-30° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at the same temperature for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bicarbonate solution (2×500 mL), water (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at a temperature of about 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)C1=CC=C(C=C1)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |